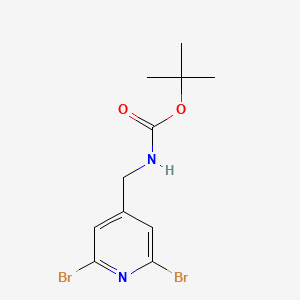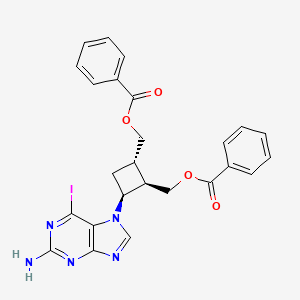
2-(Difluoromethyl)-6-hydroxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-6-hydroxynicotinic acid is a fluorinated derivative of nicotinic acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the difluoromethyl group imparts distinct characteristics, such as increased metabolic stability and lipophilicity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-hydroxynicotinic acid typically involves the introduction of the difluoromethyl group into the nicotinic acid framework. One common method is the difluoromethylation of nicotinic acid derivatives using difluorocarbene reagents. This process can be achieved through various catalytic systems, including transition metal-catalyzed reactions and radical-mediated pathways .
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of commercially available starting materials, such as α-amino acid methyl esters, followed by hydrolysis and precipitation, is a common approach .
化学反応の分析
Types of Reactions: 2-(Difluoromethyl)-6-hydroxynicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include difluoromethylated ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学的研究の応用
2-(Difluoromethyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Difluoromethyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing it to mimic the hydrogen bonding and electronic properties of these groups. This interaction can modulate enzyme activity and influence metabolic processes .
類似化合物との比較
- 2-(Trifluoromethyl)nicotinic acid
- 6-Hydroxy-2-methylpyridine
- 2-(Difluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-6-hydroxynicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The difluoromethyl group enhances its metabolic stability and lipophilicity, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
特性
分子式 |
C7H5F2NO3 |
|---|---|
分子量 |
189.12 g/mol |
IUPAC名 |
2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-6(9)5-3(7(12)13)1-2-4(11)10-5/h1-2,6H,(H,10,11)(H,12,13) |
InChIキー |
AQHUWMGXGIWJEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC(=C1C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


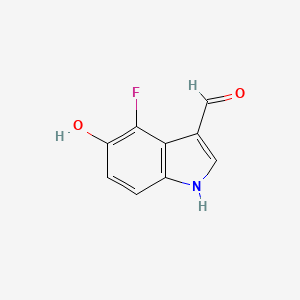
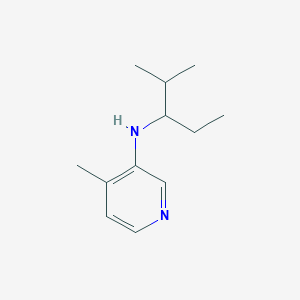
![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)
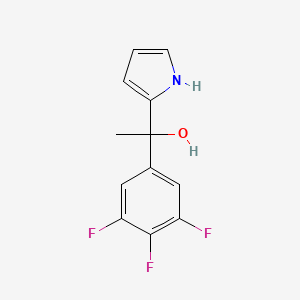
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)

